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OA Binding Affinity for PPARs

i:::?; Key Targets Binding Affinity / Findings Experimental Methods
Psoriasis PPARG, Good binding affinity predicted via Network Pharmacology,
Treatment STAT3, molecular docking. Molecular Docking, In vivo
[1] MAPKS, AR mouse model (IMQ-induced
psoriasis), PASI scoring,
histology, ELISA.
Obesity PPARG, Spontaneous binding to all 9 core Network Pharmacology,
Treatment PPARA, targets with binding energy < -20 Molecular Docking,
[2] MAPKS, kJ/mol; binding stability confirmed via  Molecular Dynamics
NR3C1, molecular dynamics simulation Simulation, In vivo mouse
PTGS2 (RMSD, Rg). Animal studies model (high-fat diet induced

confirmed PPARG as a central target.  obesity).

Experimental Protocol Details

The quantitative data in the table above is derived from robust experimental workflows. Here is a detailed

breakdown of the key methodologies cited.
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Network Pharmacology & Molecular Docking

This methodology was used to predict OA's mechanism of action and binding affinity in both cited studies

[1] [2].

e Target Prediction: OA's chemical structure was submitted to target prediction databases like
SwissTargetPrediction to generate a list of potential protein targets [1] [2].

¢ Disease Target Identification: Targets related to the disease (psoriasis or obesity) were collected
from databases like GeneCards and DisGeNET [1] [2].

¢ Intersection and Network Analysis: The overlapping targets between OA and the disease were
identified and used to construct Protein-Protein Interaction (PPI) networks. Core targets were
selected based on their connectivity within the network [1] [2].

¢ Molecular Docking: The 3D structure of OA was docked into the binding site of the core target
proteins (e.g., PPARG) using software such as AutoDock Vina. The interaction is evaluated by the
binding energy (AG), where a more negative value indicates a more stable and favorable binding
[2].

e Validation: The docking protocol's precision is often validated by re-docking a native ligand and
calculating the Root Mean Square Deviation (RMSD). An RMSD < 2.0 A indicates good reliability

2].

In Vivo Animal Model Validation

These studies provided experimental confirmation of OA's therapeutic effect and its interaction with

predicted pathways like PPAR [1] [2].

¢ Model Establishment:
o Psoriasis Model: BALB/c mice had psoriasis-like inflammation induced by topical application of
Imiquimod (IMQ) [1].
o Obesity Model: Mice were fed a high-fat diet (HFD) to induce obesity [2].
¢ Treatment: Model animals were treated with OA (e.g., as a topical cream for psoriasis or oral
administration for obesity) at various concentrations, alongside control groups [1] [2].
o Efficacy Assessment:
o PASI Score: For psoriasis, disease severity (erythema, scaling, thickness) was scored clinically
[1].
o Histological Analysis: Skin or tissue samples were stained with H&E to examine pathological
changes (e.g., epidermal thickness, Baker score) [1].
o ELISA: Serum levels of inflammatory cytokines (e.g., IL-17, IL-23, TNF-a) were measured to
guantify systemic inflammation [1].
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e Pathway Confirmation: The significance of the PPAR pathway was confirmed in the obesity study by
analyzing the expression of the core target PPARG in animal tissues [2].

PPAR Signaling Pathway Diagram

The diagram below illustrates how Oleanolic Acid is predicted to influence the PPAR signaling pathway,

based on the network pharmacology and experimental findings.
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This diagram illustrates the proposed mechanism: OA binds to PPARYy, the complex then dimerizes with

RXR and binds to specific DNA sequences (PPRE) to regulate genes responsible for its observed anti-
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psoriatic and anti-obesity effects [1] [2].

Research Summary

To summarize the current state of knowledge:

e Strong Computational Evidence: Multiple, independent network pharmacology and molecular
docking studies consistently predict that OA has a good binding affinity for PPARy, with spontaneous
binding energies reported [1] [2].

e Emerging Experimental Validation: These computational predictions are bolstered by animal
studies showing that OA exerts therapeutic effects (in psoriasis and obesity) that are mechanistically
linked to the PPAR signaling pathway. The obesity study specifically confirmed PPARG as a central
target in vivo [2].

e« Comparison Context: While the data is compelling, direct head-to-head comparisons of OA's
binding affinity against synthetic PPAR agonists or other natural products are not fully detailed in the
available results. The current evidence firmly positions OA as a natural ligand with moderate to
good affinity for PPARy, meriting further investigation.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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